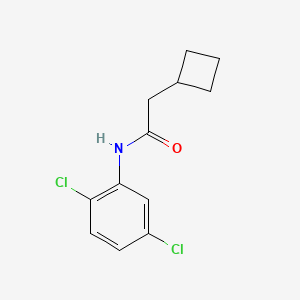

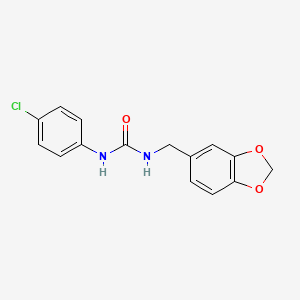

![molecular formula C15H23NO2 B5545746 4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar spiropyran compounds involves multi-step chemical reactions, starting from basic chemical reagents like 4-aminophenol, α-glycolic acid, or lactic acid. A key step in the synthesis of novel spiropyran derivatives is the metal-catalyzed oxidative cyclization, which is critical for constructing the spiro framework. This method has been applied to create compounds with moderate to potent activity against various cancer cell lines, indicating the utility of such synthetic routes in generating biologically active molecules (Yang et al., 2019).

Molecular Structure Analysis

The molecular structure of spiropyran derivatives has been characterized through techniques such as single-crystal X-ray diffraction. This method revealed that the molecules typically feature planar furan rings, chair conformation cyclohexane rings, and benzene rings, with these components adopting specific spatial arrangements to form the overall structure (Wang et al., 2011).

Chemical Reactions and Properties

Spiropyran compounds can undergo various chemical reactions, including condensation and bromocyclization, to synthesize novel derivatives with potential biological activities. For instance, oxidative spiro-bromocyclization has been used to introduce bromo and other substituents into the spiropyran ring, enhancing its reactivity and leading to compounds with high efficiency and excellent tolerance of functional groups (He & Qiu, 2017).

科学的研究の応用

Oxaprozin: Pharmacodynamic and Pharmacokinetic Properties

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), shares a similar interest in the context of studying pharmacodynamic and pharmacokinetic properties of novel compounds. It is used in treating painful rheumatic and inflammatory conditions, highlighting the importance of understanding the therapeutic efficacy and side effects of chemical compounds in medical applications (P. A. Todd & R. N. Brogden, 2012).

1,3,4-Oxadiazole Derivatives: Therapeutic Worth

1,3,4-Oxadiazole derivatives, known for their wide range of medicinal applications, provide an example of how structural features of a compound can influence its binding with enzymes and receptors, leading to diverse bioactivities. Research in this area supports the exploration of therapeutic potentials across a spectrum of diseases, offering insights into rational design for drug development (G. Verma et al., 2019).

Analytical Methods in Determining Antioxidant Activity

Understanding the antioxidant capacity of chemical compounds is crucial in evaluating their potential therapeutic effects. Various assays, such as ORAC, FRAP, and DPPH, are used to quantify the antioxidant activities, highlighting the importance of analytical methodologies in the research and development of new drugs (I. Munteanu & C. Apetrei, 2021).

Azepane-Based Compounds: Pharmaceutical Significance

Azepane-based motifs are of particular relevance due to their structural diversity and pharmacological properties. This review highlights the development of less toxic, cost-effective, and highly active azepane-containing analogs across various therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial agents. The exploration of azepane-based compounds underscores the importance of chemical structure in the discovery of new therapeutic agents (Gao-Feng Zha et al., 2019).

特性

IUPAC Name |

4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-14-12-13(16-10-6-1-2-7-11-16)15(18-14)8-4-3-5-9-15/h12H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUVOZZRGIMQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=O)OC23CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331728 |

Source

|

| Record name | 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

CAS RN |

275363-22-9 |

Source

|

| Record name | 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

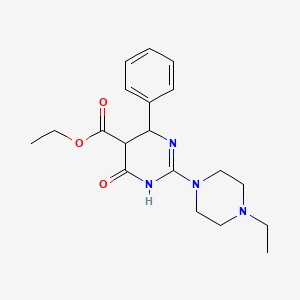

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

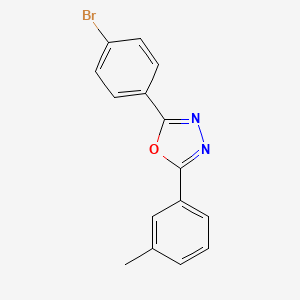

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

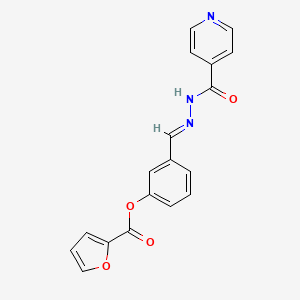

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)